molecular formula C₄₉H₈₈O₂ B1663489 Cholesteryl behenate CAS No. 61510-09-6

Cholesteryl behenate

Cat. No. B1663489
CAS RN: 61510-09-6
M. Wt: 709.2 g/mol
InChI Key: WBOQXYUYHINMOC-FTAWAYKBSA-N
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Description

Cholesteryl behenate is a cholesterol ester associated with the neutral core of low density lipoprotein . Receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters .


Synthesis Analysis

Cholesterol esters of long-chain saturated fatty acids (C12 to C22), as well as those of the CIS unsaturated fatty acids (oleic, linoleic, and linolenic), were prepared by the ester interchange method . This method starts with cholesteryl acetate and the methyl esters of the fatty acids, using sodium ethylate as a catalyst .


Molecular Structure Analysis

The molecular formula of Cholesteryl behenate is C49H88O2 . The molecular weight is 709.22 . The SMILES string representation is [H][C@@]1(CC[C@@]2([H])[C@]3([H])CC=C4CC@H[C@@]3([H])CC[C@]12C)OC(=O)CCCCCCCCCCCCCCCCCCCCC)C@HCCCC(C)C .


Chemical Reactions Analysis

Cholesteryl behenate is associated with the neutral core of low density lipoprotein . Receptor-LDL complexes are taken up by lysosomes and hydrolyzed to release cholesterol from the esters .


Physical And Chemical Properties Analysis

Cholesteryl behenate is a solid at room temperature . It is highly pure (>99%) and is stored in a freezer .

Scientific Research Applications

1. Cancer Research

Cholesteryl esters, including cholesteryl behenate, have been studied in the context of human malignant neoplasms. Research has found that cholesteryl esters are present in high amounts in high-grade gliomas and renal cell carcinomas, suggesting a possible correlation between these lipids and histological vascular proliferation. This indicates potential use as biochemical markers in cancer and as targets for new therapeutic strategies (Tosi et al., 2003).

2. Nanomedicine

Cholesteryl behenate has applications in the field of nanomedicine. It is integrated into synthetic nanomaterials and assemblies, impacting membrane involvement in cellular mechanisms. This includes its use in cholesteryl-functional vectors for drug or nucleic acid delivery, focusing on self-assembly capabilities, drug encapsulation, and intracellular delivery, which is vital in the design of nanomedicines (Ercole et al., 2015).

3. Gene-Silencing Therapy

Cholesteryl behenate is used in gene-silencing therapy, specifically in cationic solid lipid nanoparticles (SLNs). These SLNs incorporating cholesteryl behenate have been formulated for reduced cytotoxicity and more efficient cellular uptake, making them a safe and effective platform for nonviral nucleic acid delivery (Suñé-Pou et al., 2018).

4. Radioactive Tracer Synthesis

Cholesteryl behenate derivatives are used in synthesizing radioactive tracers, like cholesteryl 4-[18F]-fluorobenzoate, which is used in adrenaland ovarian imaging. The synthesis of such compounds, especially in a no-carrier-added form, plays a significant role in medical diagnostics, particularly in the detection of adrenal malignancies (Jalilian et al., 2000).

5. Biomedical Analysis

In the field of analytical chemistry, cholesteryl behenate has been utilized in the optimization of reversed-phase high-performance liquid chromatography for the separation of cholesteryl esters. This is crucial for studying complex biological samples, particularly in understanding the antimicrobial activity of cholesteryl esters and their contribution to the innate immunity system (Jansen et al., 2010).

6. Liposome Design for Drug Delivery

Research has explored the use of cholesteryl behenate in the development of liposomes for targeted drug delivery. Cholesteryl-trisoxyethylene-bisphosphonic acid, a cholesteryl behenate derivative, has been used as a bone targeting moiety for liposomes. This approach aims to enhance therapeutic efficacy and minimize systemic side effects in the treatment of bone-related diseases (Hengst et al., 2007).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Understanding the role of cholesterol and deciphering the underlying molecular events in development is highly relevant to developing new therapies . Cholesteryl behenate, also known as Cholesteryl docosanoate, Cholesterol, docosanoate, Cholesteryl behenate, Cholest-5-en-3-ol (3β)-, docosanoate, Cholesterol behenate is a product in category Cholesterols .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] docosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H88O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h30,39-40,42-46H,7-29,31-38H2,1-6H3/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOQXYUYHINMOC-FTAWAYKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H88O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20210508
Record name Cholesteryl behenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

709.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesteryl behenate

CAS RN

61510-09-6
Record name Cholesteryl behenate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61510-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl behenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061510096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholesteryl behenate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20210508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHOLESTERYL BEHENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H15EQJ092L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
GS Ginsburg, DM Small - Biochimica et Biophysica Acta (BBA)-Lipids and …, 1981 - Elsevier
… Significantly, the addition of a single double bond to the acyl chain of a fully saturated cholesteryl ester which exhibits no mesophases (eg, cholesteryl behenate (C&J and cholesteryl …
Number of citations: 14 www.sciencedirect.com
ZA Hetman, D Borchman - Biochemistry and Biophysics Reports, 2020 - Elsevier
… Infrared spectroscopy was use to quantify CE and WE in human meibum and to measure hydrocarbon chain conformation and thermodynamics in a cholesteryl behenate, stearyl …
Number of citations: 23 www.sciencedirect.com
S Bresson, D Bormann, B Khelifa - Vibrational spectroscopy, 1998 - Elsevier
… We present as example of a fitted Raman spectrum, the cholesteryl behenate one for λ 2 =488.0 nm in Fig. 4. The fitting parameters have the usual values; for example, the half-width …
Number of citations: 12 www.sciencedirect.com
A Ewurum, A Ankem, G Georgiev… - Chemistry and physics of …, 2021 - Elsevier
… with cholesteryl behenate) oleyl oleate or stearyl palmitate was added to cholesteryl behenate (… the model system where very ordered cholesteryl behenate added to oleyl oleate caused …
Number of citations: 9 www.sciencedirect.com
GC Burdge, P Wright, AE Jones… - British Journal of …, 2000 - cambridge.org
… Briefly, di-heptadeconoyl PC (60 mg in trifluoroethanol), triheptadecanoin (60 mg in chloroform), cholesteryl behenate (100 mg in chloroform) and heneicosanoate (30 mg in chloroform) …
Number of citations: 321 www.cambridge.org
D Borchman, MC Yappert, SE Milliner, D Duran… - Experimental Eye …, 2013 - Elsevier
… a) Cholesteryl behenate shows no phase transition in the temperature range measured. It … c) Cholesteryl behenate mixed with stearyl palmitate (0.57:1, mole to mole) dramatically …
Number of citations: 42 www.sciencedirect.com
S Bresson, M El Marssi, B Khelifa - Vibrational spectroscopy, 2004 - Elsevier
… for the cholesteryl linoleate and the cholesteryl behenate (n=22) in polycrystalline phase … Cholesteryl behenate (n = 22) 2826 ∗ ∗∗∗ 2844 2852 ∗ 2867 2873 ∗ 2881 2890 ∗ 2904 …
Number of citations: 15 www.sciencedirect.com
D Borchman, A Ramasubramanian… - … & Visual Science, 2019 - iovs.arvojournals.org
… However, cholesteryl behenate dramatically ordered and lowered the cooperativity of … between 0 and 20 years, 43 as a cholesteryl behenate increased the order of WE. Experiments are …
Number of citations: 42 iovs.arvojournals.org
FW Jones, BO Bateup, DR Dixon, SR Gray - The Journal of Supercritical …, 1997 - Elsevier
… and calibrated against the following standards: methyl palmitate, cholesteryl acetate, cholesteryl hexanoate, cholesteryl stearate, cholesteryl behenate and pentaerthritol tetrastearate. …
Number of citations: 34 www.sciencedirect.com
G Liebisch, M Binder, R Schifferer, T Langmann… - … et Biophysica Acta (BBA …, 2006 - Elsevier
… Prior to lipid extraction 100 μl of a chloroform solution containing 100 ng/μl of each cholesteryl heptadecanoate (CE 17:0), cholesteryl behenate (CE 22:0) and [25,26,26,26,27,27,27-D …
Number of citations: 467 www.sciencedirect.com

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